molecular formula C18H11Cl2F3N2OS B2800412 N-(2,4-dichlorophenyl)-2-[3-(trifluoromethyl)benzyl]-1,3-thiazole-4-carboxamide CAS No. 478042-44-3

N-(2,4-dichlorophenyl)-2-[3-(trifluoromethyl)benzyl]-1,3-thiazole-4-carboxamide

Cat. No. B2800412
CAS RN: 478042-44-3
M. Wt: 431.25
InChI Key: DNACWLOAECXSSY-UHFFFAOYSA-N
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Description

N-(2,4-dichlorophenyl)-2-[3-(trifluoromethyl)benzyl]-1,3-thiazole-4-carboxamide, also known as DTT, is a synthetic compound that has been extensively studied for its potential use in scientific research. DTT is a member of the thiazole family of compounds, which are known for their diverse biological activities.

Scientific Research Applications

Antipathogenic Activity

Research has demonstrated that certain thiazole derivatives exhibit significant antipathogenic activity, particularly against bacterial strains known for their ability to form biofilms, such as Pseudomonas aeruginosa and Staphylococcus aureus. These findings suggest the potential of thiazole derivatives for the development of novel antimicrobial agents with antibiofilm properties (Limban et al., 2011).

Anticancer Activity

A series of thiazole-5-carboxamide derivatives have been synthesized and evaluated for their anticancer activity against various cancer cell lines, including A-549, Bel7402, and HCT-8. The research identified compounds with high activity levels, suggesting the relevance of thiazole derivatives in the search for new anticancer agents (Cai et al., 2016).

Anti-Inflammatory and Analgesic Activities

Studies have also explored the anti-inflammatory and analgesic activities of imidazothiazole-based carboxamide derivatives. Certain compounds within this class demonstrated significant cell viability and potential for reducing nitrite levels, similar to indomethacin, a positive control compound. This highlights the therapeutic potential of thiazole derivatives in managing inflammation and pain (Soyer Can et al., 2021).

properties

IUPAC Name

N-(2,4-dichlorophenyl)-2-[[3-(trifluoromethyl)phenyl]methyl]-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11Cl2F3N2OS/c19-12-4-5-14(13(20)8-12)25-17(26)15-9-27-16(24-15)7-10-2-1-3-11(6-10)18(21,22)23/h1-6,8-9H,7H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNACWLOAECXSSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CC2=NC(=CS2)C(=O)NC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11Cl2F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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